N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 894561-07-0
VCID: VC5142231
InChI: InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
SMILES: COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C26H24FN3O4
Molecular Weight: 461.493

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

CAS No.: 894561-07-0

Cat. No.: VC5142231

Molecular Formula: C26H24FN3O4

Molecular Weight: 461.493

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide - 894561-07-0

Specification

CAS No. 894561-07-0
Molecular Formula C26H24FN3O4
Molecular Weight 461.493
IUPAC Name N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Standard InChI Key XYLHTGDWOGQVGA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F

Introduction

N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic molecule that likely belongs to the class of quinoline derivatives. Compounds like this are often explored for their potential applications in medicinal chemistry, including as inhibitors or modulators of biological pathways.

Synthesis

The synthesis of this compound would typically involve:

  • Quinoline Core Formation: Using condensation reactions to form the dihydroquinoline scaffold.

  • Functionalization: Addition of methoxy and fluorophenyl groups.

  • Amide Bond Formation: Coupling of the acetamide group to the quinoline derivative.

Applications and Biological Activity

Compounds with similar structures are often studied for:

  • Anticancer Properties: Quinoline derivatives have shown promise in inhibiting tumor growth.

  • Antimicrobial Activity: Some derivatives exhibit antibacterial or antifungal effects.

  • Enzyme Inhibition: Potential as kinase inhibitors or other enzyme modulators.

Analytical Characterization

Characterization methods might include:

  • NMR Spectroscopy (1H and 13C): To confirm structural integrity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-Ray Crystallography: For detailed structural analysis.

If you can provide additional details about the compound's context (e.g., its intended use or related studies), I can refine this structure further. Alternatively, you may wish to consult specialized chemical databases or journals for more targeted research findings.

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